Cas no 422-04-8 (Propanenitrile,2,2,3,3,3-pentafluoro-)

Propanenitrile,2,2,3,3,3-pentafluoro- structure
422-04-8 structure
Product Name:Propanenitrile,2,2,3,3,3-pentafluoro-
CAS No:422-04-8
Molecular Formula:C3NF5
Molecular Weight:145.0308
CID:331291
PubChem ID:67906

Propanenitrile,2,2,3,3,3-pentafluoro- Properties

Names and Identifiers

    • Propanenitrile,2,2,3,3,3-pentafluoro-
    • PENTAFLUOROPROPIONITRILE
    • 2,2,3,3,3-Pentafluoropropionitrile
    • CF3CF2CN
    • pentafluoro-propanenitril
    • Pentafluoropropanenitrile
    • pentafluoro-propionitrile
    • pentafluoropropiononitrile
    • Pentafluor-propionitril
    • perfluoropropanenitrile
    • Propanenitrile,pentafluoro
    • Propanenitrile, pentafluoro-
    • Propanenitrile, 2,2,3,3,3-pentafluoro-
    • SCHEMBL250742
    • EINECS 207-011-1
    • MFCD00039479
    • NS00043254
    • DTXSID9059965
    • FT-0632113
    • AKOS006229849
    • 2,2,3,3,3-pentafluoropropanenitrile
    • 422-04-8
    • InChIKey: MTLOQUGSPBVZEO-UHFFFAOYSA-N
    • Inchi: InChI=1S/C3F5N/c4-2(5,1-9)3(6,7)8
    • SMILES: FC(F)(C(F)(F)F)C#N

Computed Properties

  • Exact Mass: 144.99500
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 144.995
  • Heavy Atom Count: 9
  • Complexity: 147
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 1.8
  • Topological Polar Surface Area: 23.8A^2

Experimental Properties

  • LogP: 1.70758
  • PSA: 23.79000
  • Refractive Index: 1.267
  • Boiling Point: -35°C
  • Density: 1.468

Propanenitrile,2,2,3,3,3-pentafluoro- Security Information

  • Safety Term:S23;S36/37;S45;S9
  • Safety Instruction: S23-S36/37-S45-S9
  • Risk Phrases:R23/24
  • Dangerous goods sign: T
  • Hazardous Material transportation number:UN 3162
  • Hazard Statement: Toxic
  • Risk Phrases: 23/24

Propanenitrile,2,2,3,3,3-pentafluoro- Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Propanenitrile,2,2,3,3,3-pentafluoro- Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00C6RH-25g
PENTAFLUOROPROPIONITRILE
422-04-8 97%
25g
$193.00 2024-05-02
A2B Chem LLC
AF67837-25g
PENTAFLUOROPROPIONITRILE
422-04-8 97%
25g
$198.00 2024-04-20
Apollo Scientific
PC5758-25g
Pentafluoropropanenitrile 97%
422-04-8 97%
25g
£110.00 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1582751-25g
2,2,3,3,3-Pentafluoropropanenitrile
422-04-8 98%
25g
¥2634.00

Propanenitrile,2,2,3,3,3-pentafluoro- Related Literature

  • 1. 315. The reactions of fluorocarbon radicals. Part IX. Synthesis and reactions of pentafluoropropionic acid
    R. N. Haszeldine,K. Leedham J. Chem. Soc. 1953 1548
  • 2. 664. Perfluoroalkyl derivatives of nitrogen. Part IV. The synthesis, properties and infrared spectra of perfluoroalkyl isocyanates and carbamates
    D. A. Barr,R. N. Haszeldine J. Chem. Soc. 1956 3428
  • 3. 1326. Perfluoroalkyl derivatives of nitrogen. Part XIX. Synthesis, pyrolysis, and nuclear magnetic resonance evidence for restricted inversion at the nitrogen atom of trisheptafluoro-n-propylhydroxyl-amine
    R. E. Banks,M. G. Barlow,R. N. Haszeldine,M. K. McCreath J. Chem. Soc. 1965 7203
  • 4. 663. Perfluoroalkyl derivatives of nitrogen. Part III. Heptafluoronitrosopropane, perfluoro-2-n-propyl-1 : 2-oxazetidine, perfluoro-(methylene-n-propylamine), and related compounds
    D. A. Barr,R. N. Haszeldine J. Chem. Soc. 1956 3416

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